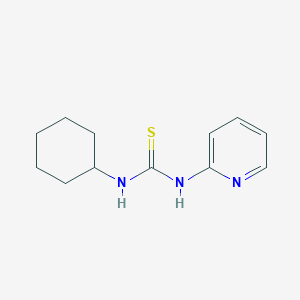

Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-

説明

Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- (hereafter referred to as the target compound) is a thiourea derivative featuring a cyclohexyl group at the 1-position and a 2-pyridyl substituent at the 3-position. Thiourea derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and metal coordination capabilities .

For example, 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea was prepared by reacting 2-chlorobenzoylisothiocyanate with 2-aminopyrimidine in tetrahydrofuran . A similar approach could apply to the target compound, substituting 2-pyridylamine.

特性

CAS番号 |

36251-85-1 |

|---|---|

分子式 |

C12H17N3S |

分子量 |

235.35 g/mol |

IUPAC名 |

1-cyclohexyl-3-pyridin-2-ylthiourea |

InChI |

InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |

InChIキー |

NJYHEQAVKAHKLU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |

異性体SMILES |

C1CCC(CC1)N=C(NC2=CC=CC=N2)S |

正規SMILES |

C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |

他のCAS番号 |

36251-85-1 |

溶解性 |

5.7 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Thiourea Derivatives

Structural Features and Crystallography

The target compound shares structural motifs with other thioureas:

- The crystal structure of this compound revealed intermolecular hydrogen bonds (N–H⋯O) driving lattice assembly.

- 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea (): This derivative features a pyrimidine ring instead of pyridine. The C–S bond length (1.68 Å) and C–N bonds (1.33–1.37 Å) align with typical thiourea geometries. The pyridyl group in the target compound may introduce a smaller dihedral angle with the thiourea core compared to pyrimidinyl substituents, affecting planarity and intermolecular interactions .

Table 1: Structural Comparison of Thiourea Derivatives

Coordination Chemistry

The 2-pyridyl group in the target compound enables metal coordination. describes a mononuclear copper(II) complex with N,N'-bis(2-pyridyl)urea, where the ligand chelates via pyridyl nitrogen and urea oxygen. Similarly, the target compound’s thiourea sulfur and pyridyl nitrogen could act as donor atoms, forming complexes with transition metals. However, the thione sulfur’s softer Lewis basicity compared to oxygen may favor interactions with heavier metals (e.g., Pd(II) or Pt(II)) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。